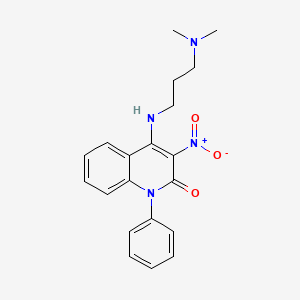

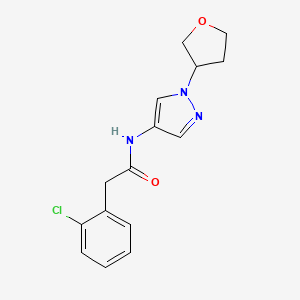

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Room Temperature Hydroamination of N-alkenyl Ureas

- Bender and Widenhoefer (2006) explored the catalytic hydroamination of N-alkenyl ureas, forming nitrogen heterocycles at room temperature using gold(I) N,N-diaryl imidazol-2-ylidine complex and AgOTf. This has implications in the synthesis of nitrogen-containing heterocycles, which are prominent in pharmaceuticals (Bender & Widenhoefer, 2006).

In Vitro and In Vivo Metabolism of Soluble Epoxide Hydrolase Inhibitors

- Wan et al. (2019) investigated the metabolism of a potent soluble epoxide hydrolase inhibitor, identifying various metabolites via LC-MS/MS. This provides insights into the drug metabolism and pharmacokinetics of urea-based inhibitors (Wan et al., 2019).

Anticancer Agents

- Feng et al. (2020) synthesized and evaluated 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for antiproliferative activity against various cancer cell lines. This research indicates the potential of urea derivatives as anticancer agents, especially as BRAF inhibitors (Feng et al., 2020).

Urea Derivatives in Synthetic Chemistry

- Reeve and Coley (1979) and others have explored the reactions of urea derivatives leading to the formation of various heterocyclic compounds. These findings are valuable in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals (Reeve & Coley, 1979).

Microwave Irradiation in Synthesis

- Li and Chen (2008) developed a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation. This technique offers a faster and more efficient route for the synthesis of these compounds (Li & Chen, 2008).

Phosgene Substitutes in Urea Synthesis

- Bigi, Maggi, and Sartori (2000) described safer and environmentally friendly alternatives to traditional hazardous reagents like phosgene in urea synthesis. This approach is crucial for sustainable and safer chemical processes (Bigi et al., 2000).

properties

IUPAC Name |

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O4/c20-19(21,22)13-8-4-5-9-14(13)23-17(27)24-15(12-6-2-1-3-7-12)10-25-16(26)11-29-18(25)28/h1-9,15H,10-11H2,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTYUQABJNCPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3016788.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)

![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide](/img/structure/B3016790.png)

![(E)-N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3016795.png)